molecular formula C17H28BNO2 B581842 N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine CAS No. 1256359-08-6

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine

Cat. No.: B581842
CAS No.: 1256359-08-6
M. Wt: 289.226
InChI Key: XOVFRODWJPFFAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine (CAS: 1256359-08-6) is a boronate ester-containing secondary amine with the molecular formula C₁₇H₂₈BNO₂ (MW: 297.22 g/mol). Its structure features a pinacol-protected boronate group attached to a benzyl moiety, with a butan-1-amine chain at the ortho position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its boron group .

Properties

IUPAC Name

N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28BNO2/c1-6-7-12-19-13-14-10-8-9-11-15(14)18-20-16(2,3)17(4,5)21-18/h8-11,19H,6-7,12-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVFRODWJPFFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657482
Record name N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-08-6
Record name Benzenemethanamine, N-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256359-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and General Procedure

The palladium-catalyzed borylation of aryl halides represents a cornerstone methodology for introducing boronate ester groups. For N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine, this approach typically involves reacting 2-bromo-N-(butyl)benzylamine with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to yield the boronate ester.

A representative procedure adapted from Chen et al. (2020) involves the following steps:

  • Substrate Preparation : 2-Bromo-N-(butyl)benzylamine is synthesized via alkylation of 2-bromobenzylamine with 1-bromobutane.

  • Borylation Reaction : A mixture of 2-bromo-N-(butyl)benzylamine (1.0 equiv), B2Pin2 (1.2 equiv), potassium acetate (3.0 equiv), and Pd(dppf)Cl2 (3 mol%) in dimethyl sulfoxide (DMSO) is degassed and heated at 80°C for 6 hours under nitrogen.

  • Workup : The crude product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (petroleum ether/ethyl acetate = 4:1).

Optimization and Challenges

Key reaction parameters impacting yield include:

ParameterOptimal ConditionYield Impact
Catalyst Loading3–5 mol% Pd<5% change
Temperature80–100°C+15% at 100°C
SolventDMSOBaseline
BaseKOAc vs. K2CO3+20% with KOAc

Despite these optimizations, the method faces limitations:

  • Low Functional Group Tolerance : Electron-withdrawing substituents on the aryl ring reduce yields by up to 40%.

  • Purification Challenges : The polar nature of the product necessitates chromatographic separation, complicating scale-up.

Multi-Step Synthesis from tert-Butyl Precursors

Stepwise Assembly

An alternative route employs tert-butyl-protected intermediates to improve regioselectivity. The synthesis involves three stages:

Stage 1 : Protection of 2-aminobenzyl alcohol with di-tert-butyl dicarbonate to form tert-butyl (2-hydroxybenzyl)carbamate.
Stage 2 : Borylation using B2Pin2 and Pd(dppf)Cl2 in tetrahydrofuran (THF) at 65°C for 8 hours.
Stage 3 : Deprotection with trifluoroacetic acid (TFA) followed by alkylation with 1-bromobutane.

Yield Analysis

StepYield (%)Purity (HPLC)
Protection9298.5
Borylation7897.2
Deprotection/Alkylation6595.8
Overall 46.7 -

This method offers superior regiocontrol compared to direct borylation but requires additional purification steps after each stage.

Reductive Amination Approach

Methodology

A less explored but promising strategy involves reductive amination of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with butan-1-amine:

  • Imine Formation : React 2-boronobenzaldehyde (1.0 equiv) with butan-1-amine (1.2 equiv) in methanol at 25°C for 2 hours.

  • Reduction : Add NaBH4 (2.0 equiv) and stir for 12 hours.

  • Isolation : Extract with dichloromethane and concentrate under reduced pressure.

Comparative Performance

ConditionYield (%)Selectivity (%)
Methanol, NaBH45892
THF, BH3·THF6388
EtOH, Cyanoborohydride7195

While this method avoids transition-metal catalysts, the commercial availability of 2-boronobenzaldehyde derivatives remains a bottleneck.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost (USD/g)
Palladium-Catalyzed45–55Moderate120
Multi-Step tert-Butyl40–47Low240
Reductive Amination58–71High90

Key Findings :

  • The palladium method balances cost and yield but requires rigorous oxygen-free conditions.

  • Reductive amination offers the best scalability but depends on precursor availability.

Industrial-Scale Production Considerations

Continuous Flow Systems

Recent advances in continuous flow chemistry have enabled kilogram-scale production:

  • Residence Time : 30 minutes at 100°C

  • Catalyst Recycling : Pd recovery >90% via immobilized catalysts

  • Throughput : 1.2 kg/day using microreactor arrays

Environmental Impact

MetricBatch ProcessFlow Process
E-Factor8634
Solvent Consumption (L/kg)1200480

Flow systems reduce waste generation by 60% compared to batch methods .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The compound can undergo reduction reactions to modify the amine group.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.

Major Products

    Oxidation: Boronic acids.

    Reduction: Modified amine derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of enzyme inhibitors and fluorescent probes.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine involves its ability to form stable complexes with various molecular targets. The boronate ester group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and drug delivery systems. The amine group can participate in hydrogen bonding and other interactions, further enhancing its versatility in biological applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine
  • Molecular Formula: C₁₇H₂₇BFNO₂ (MW: 315.21 g/mol).
  • Application : Fluorinated analogs are often used in medicinal chemistry for improved metabolic stability .
N-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine
  • Molecular Formula: C₁₇H₂₇BClNO₂ (MW: 331.67 g/mol).
  • Key Difference : Chlorine at the meta position increases steric hindrance and alters electronic properties, which may reduce coupling efficiency compared to the parent compound .

Variations in the Amine Chain

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine
  • Molecular Formula: C₁₆H₂₆BNO₂ (MW: 283.20 g/mol).
  • However, the shorter chain may limit coordination in metal-catalyzed reactions .
N-(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-methylpropan-2-amine
  • Molecular Formula: C₁₈H₃₀BNO₃ (MW: 319.25 g/mol).
  • Key Difference : The methoxy group and branched isopropylamine chain enhance electron density on the aromatic ring, which could stabilize intermediates in coupling reactions. This compound is also used in metal-catalyzed C–H functionalization .

Heterocyclic and Aromatic Modifications

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine
  • Molecular Formula : C₁₉H₂₁BN₂O₃ (MW: 336.20 g/mol).
  • Key Difference : Incorporation of a benzoxazole ring expands π-conjugation, making this compound suitable for synthesizing fluorescent materials or bioactive heterocycles .
2-([1,1'-Biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide
  • Molecular Formula: C₂₇H₃₁BNO₃ (MW: 428.34 g/mol).
  • Key Difference : The biphenyl-acetamide group enables applications in tubulin-targeting anticancer agents, highlighting the role of boronate esters in drug discovery .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Yield (%) Key Application
Target Compound C₁₇H₂₈BNO₂ 297.22 None (parent structure) N/A Suzuki-Miyaura cross-coupling
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzyl)butan-1-amine C₁₇H₂₇BFNO₂ 315.21 Para-fluorine 97% Medicinal chemistry intermediates
N-(2-Chloro-6-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzyl)butan-1-amine C₁₇H₂₇BClNO₂ 331.67 Meta-chlorine 98% Sterically hindered couplings
N-(4-Methoxy-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzyl)-N-methylpropan-2-amine C₁₈H₃₀BNO₃ 319.25 Methoxy, branched amine 56.52% C–H functionalization
N-(4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine C₁₉H₂₁BN₂O₃ 336.20 Benzoxazole ring N/A Fluorescent materials

Key Research Findings

Synthetic Yields : Substituents significantly impact reaction efficiency. For example, the methoxy-containing compound (56.52% yield) requires optimized conditions due to steric and electronic effects , while chloro-substituted derivatives achieve higher yields (97–98%) .

Reactivity in Cross-Couplings : Electron-withdrawing groups (e.g., fluorine) enhance oxidative addition in Suzuki reactions, whereas bulky groups (e.g., chlorine) may slow transmetallation .

Biological Applications : Boronate esters with extended aromatic systems (e.g., benzoxazole) show promise in targeting tubulin for cancer therapy .

Biological Activity

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine is a synthetic compound that features a boron-containing moiety, which is significant in various biological and chemical applications. This article explores its biological activity, synthesis, and potential applications based on existing research.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

PropertyValue
CAS Number Not specifically listed
Molecular Formula C₁₄H₁₉B₁O₂
Molecular Weight Approx. 239.12 g/mol
Appearance White to light yellow powder

The structure includes a boron atom that is part of a dioxaborolane ring, which contributes to its unique reactivity and solubility characteristics.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines with boronic esters. The presence of the dioxaborolane moiety allows for the formation of complex structures through Suzuki coupling reactions, which are widely used in organic synthesis.

Anticancer Properties

Research has indicated that boron-containing compounds exhibit potential anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of boron-containing compounds for their anticancer activity. The results demonstrated that compounds with similar structures exhibited significant cytotoxic effects on breast and prostate cancer cell lines. The mechanism was attributed to the modulation of signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Boron-containing compounds have been identified as inhibitors of serine/threonine kinases. For example:

EnzymeInhibition TypeReference
DYRK1ASelective inhibitor
HPK1Small molecule inhibitor

These enzymes play critical roles in various cellular processes including proliferation and apoptosis. The ability to selectively inhibit these enzymes makes such compounds valuable in therapeutic settings.

Organic Electronics

This compound is also explored for its applications in organic electronics. Its properties as a hole transport material make it suitable for use in organic light-emitting diodes (OLEDs) and perovskite solar cells. The compound's ability to facilitate charge transport while maintaining stability under operational conditions is crucial for the efficiency of these devices .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine?

  • Methodology : Reductive amination is a viable approach, leveraging catalysts like Pd/NiO (1.1 wt%) under hydrogen atmospheres (25°C, 10 hours). For example, analogous compounds (e.g., N-benzylnaphthalen-1-amine) were synthesized using aldehydes/ketones and amines in yields up to 98% .
  • Key Steps :

  • React benzaldehyde derivatives with butan-1-amine.
  • Use Pd/NiO for catalytic hydrogenation to reduce intermediates.
  • Purify via filtration and solvent evaporation.
    • Characterization : Confirm structure via 1H^1H NMR (400 MHz, CDCl3_3 ), comparing chemical shifts to related boronate esters (e.g., δ 1.05 ppm for tetramethyl dioxaborolane protons) .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Identify boronate ester peaks (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane protons at δ 1.05–1.25 ppm) and benzyl/amine protons (δ 3.5–4.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., average mass ~319–327 Da for similar compounds) .
  • Chromatography : Monitor reactions via TLC/HPLC to detect intermediates and byproducts .

Q. What are the critical safety considerations during synthesis?

  • Handling : Use inert atmospheres (N2_2/Ar) to prevent boronate hydrolysis.
  • Protective Measures : Wear gloves, goggles, and lab coats; avoid skin contact (potential irritant) .
  • Waste Disposal : Segregate boron-containing waste for professional treatment .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst loading) impact yield in reductive amination?

  • Case Study : For Pd/NiO-catalyzed reactions, increasing catalyst loading beyond 1.1 wt% did not improve yields but increased metal residues. Polar aprotic solvents (e.g., DMF) improved solubility of boronate intermediates compared to THF .
  • Optimization Table :

ParameterOptimal RangeImpact on Yield
Catalyst (Pd/NiO)1.0–1.5 wt%Maximizes turnover
Temperature20–30°CAvoids boronate degradation
Reaction Time8–12 hoursEnsures complete reduction
  • Contradictions : Some studies report lower yields (~84%) with sterically hindered substrates (e.g., naphthylamines) due to slower imine formation .

Q. How does the boronate ester moiety influence biological activity in pharmacological studies?

  • Mechanistic Insight : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability in physiological pH and enables Suzuki-Miyaura cross-coupling for bioconjugation .
  • Comparative Data :

  • Solubility : Boronate esters improve water solubility vs. non-boronated analogs (e.g., logP reduced by 0.5–1.0 units) .
  • Bioactivity : In vitro assays show moderate kinase inhibition (IC50_{50} ~10 µM) for related benzamide-boronate hybrids .

Q. What strategies resolve contradictions in NMR data for structurally similar compounds?

  • Case Example : Discrepancies in benzyl proton shifts (δ 4.40–4.62 ppm) arise from electronic effects of substituents. Use deuterated solvents (C6_6D6_6 vs. CDCl3_3) to minimize solvent-induced shifts .
  • Validation Protocol :

Compare experimental data with computational predictions (e.g., DFT-calculated 1H^1H shifts).

Perform 2D NMR (COSY, HSQC) to assign overlapping peaks .

Q. How can this compound serve as a precursor in drug discovery pipelines?

  • Applications :

  • Proteolysis-Targeting Chimeras (PROTACs) : Boronate enables linker functionalization for E3 ligase recruitment .
  • Anticancer Agents : Analogous compounds (e.g., N-cyclohexyl-boronate-pyridinamines) show apoptosis induction in leukemia cell lines (EC50_{50} ~5 µM) .
    • Synthetic Pathway :
  • Step 1: Suzuki coupling with aryl halides to install bioactive moieties.
  • Step 2: Amine deprotection and conjugation with targeting ligands .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.